molecular formula C10H22ClNO B1484885 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride CAS No. 2098063-00-2

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride

Cat. No. B1484885
CAS RN: 2098063-00-2
M. Wt: 207.74 g/mol
InChI Key: YETVGSVJZYAQBG-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound in the public domain.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Pharmaceutical Testing

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . This compound’s consistent purity and structure are crucial for ensuring accurate results in pharmacological assays, where it may serve as a control or comparison standard for new therapeutic agents.

Chemical Synthesis

In the field of chemical synthesis, this compound is a valuable building block. It can be used to synthesize a variety of complex molecules due to its reactive amine group, which can undergo various chemical reactions such as alkylation, acylation, and condensation .

Material Science

Researchers in material science may explore the use of 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride in the development of new materials. Its molecular structure could be key in creating polymers with unique properties, potentially leading to innovations in biodegradable materials or novel coatings .

Bioconjugation

This compound may have applications in bioconjugation, where it can be used to attach biomolecules to one another or to solid supports. The amine group in its structure is particularly useful for forming stable amide bonds with carboxylic acid groups on proteins or other biological targets .

Proteomics

In proteomics, 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride could be employed in the modification of peptides and proteins. Such modifications can enhance the stability, solubility, or biological activity of peptides used in research and therapeutic applications .

Enzyme Substrate Studies

The compound’s structure suggests potential use as an enzyme substrate in biochemical assays. By studying its interactions with various enzymes, researchers can gain insights into enzyme specificity and kinetics, which is valuable for understanding biological processes and developing enzyme inhibitors .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

2,2-dimethyl-3-(oxan-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;/h9H,3-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETVGSVJZYAQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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